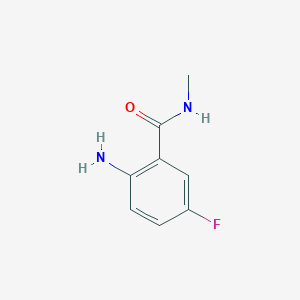

2-氨基-5-氟-N-甲基苯甲酰胺

描述

2-Amino-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O . It has a molecular weight of 168.17 .

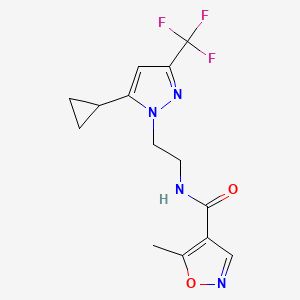

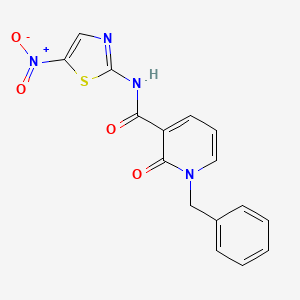

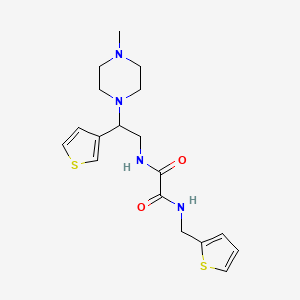

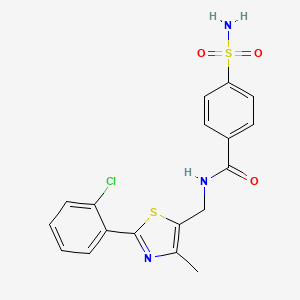

Molecular Structure Analysis

The molecular structure of 2-Amino-5-fluoro-N-methylbenzamide consists of a benzene ring substituted with an amino group, a fluoro group, and a methylbenzamide group . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

2-Amino-5-fluoro-N-methylbenzamide has a molecular weight of 168.17 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学研究应用

合成和药物应用

2-氨基-5-氟-N-甲基苯甲酰胺已用于药物化合物的各种合成途径。例如,它参与了雄激素受体拮抗剂的合成,如 MDV3100,一种治疗前列腺癌的药物 (李志宇,2012)。此外,它还用于合成新型结晶形式的 NK1/NK2 拮抗剂,这些拮抗剂是多种疾病的潜在治疗方法,包括哮喘、胃肠道疾病、疼痛和抑郁症 (P. Norman,2008)。

化学合成和稳定性研究

该化合物一直是化学合成方法和稳定性研究的重点。一项研究提出了一种方便的合成方法,用于合成 4-氨基-2-氟-N-甲基苯甲酰胺,一种相关的化合物 (徐德锋、徐兴柱、朱志玲,2013)。此外,还对另一种类似化合物 2-氨基-3,5-二氯-N-甲基苯甲酰胺的热稳定性进行了研究,以了解其分解行为和稳定性 (丛云波、程春生,2021)。

生物和医学研究中的应用

在生物研究中,该化合物已用于使用混合流动和微波方法合成蛋白激酶抑制剂,如 CTx-0152960 和 CTx-0294885。这种方法提高了合成过程的产率和效率,促进了潜在治疗剂的开发 (C. Russell 等人,2015)。此外,2-氨基苯甲酰胺的衍生物已被研究用作检测金属离子的荧光探针,证明了与 2-氨基-5-氟-N-甲基苯甲酰胺相关的化合物在分析化学中的多功能性 (徐秦等,2014)。

属性

IUPAC Name |

2-amino-5-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWCLLBGLNIHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

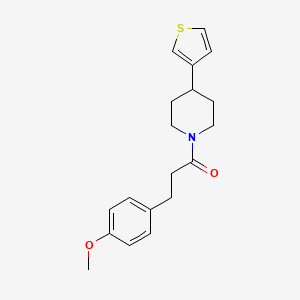

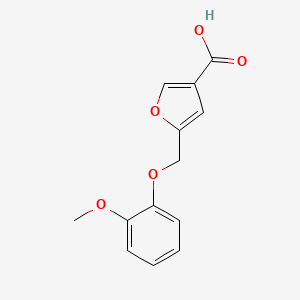

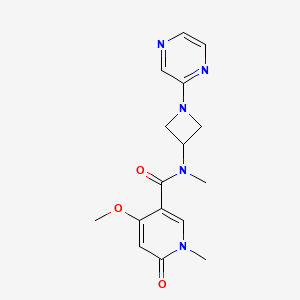

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2991704.png)

![7-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2991705.png)

![(E)-3-(dimethylamino)-2-{[2-(2-methylphenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2991713.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(m-tolyl)propanenitrile](/img/structure/B2991715.png)